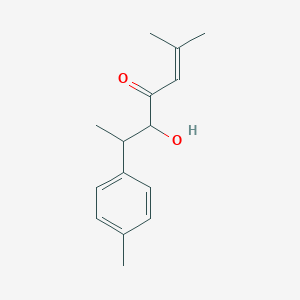
5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one is an organic compound with the molecular formula C15H20O2 It is known for its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to a heptenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylacetophenone with isobutyraldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis. The reaction conditions are optimized to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nitration using nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of 5-oxo-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Reduction: Formation of 5-hydroxy-2-methyl-6-(4-methylphenyl)heptan-4-ol
Substitution: Formation of nitro or halogenated derivatives of the phenyl group
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. The compound’s reactivity allows it to participate in redox reactions, modulating cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
- 2-Hepten-4-one, 6-(3-hydroxy-4-methylphenyl)-2-methyl-
- 2-Hydroxy-2-(p-tolyl)-6-methylhept-5-en-4-one
Uniqueness
5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3 |
InChI-Schlüssel |
GEYUWGLUFTZZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B15127290.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
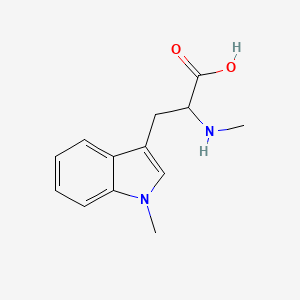
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
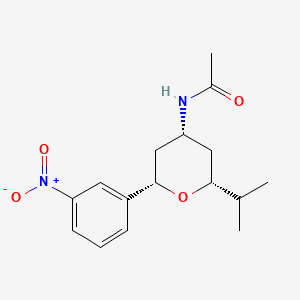
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
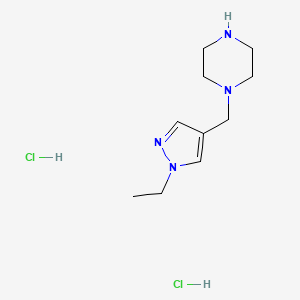
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
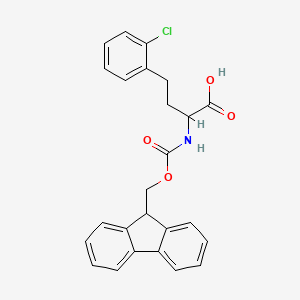
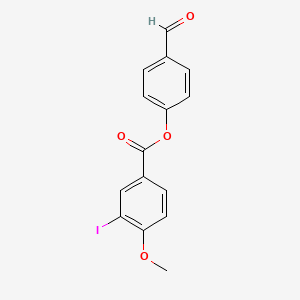
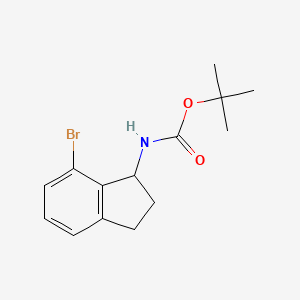
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)
![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)
